Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate
Description
Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate is a synthetic organic compound featuring a thiophene backbone substituted with methyl and carbonyl groups, a cyanomethylamino moiety, and a methyl ester functional group.
Properties
IUPAC Name |
methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-8-6-10(9(2)18-8)12(16)14(5-4-13)7-11(15)17-3/h6H,5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTHJXFOXMKBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N(CC#N)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate typically involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with cyanomethylamine and methyl chloroacetate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic hydrolysis conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound’s closest analogs include:
Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate (): Ester group: Ethyl vs. methyl ester, affecting lipophilicity and metabolic stability. Substituent positions: 4,5-dimethylthiophene vs. 2,5-dimethylthiophene, altering steric and electronic properties. Functional group: Acetamido vs. cyanomethylamino-acetate, impacting hydrogen-bonding capacity.
Substituted phenyl rings: These derivatives exhibit tunable antioxidant and anti-inflammatory activities, as demonstrated in biological assays .
2-Cyano-N-[(methylamino)carbonyl]acetamide (): Simpler backbone: Lacks the thiophene ring, reducing aromatic interactions but retaining the cyanomethyl-carbamoyl motif. Toxicity profile: Limited toxicological data available, highlighting a gap compared to ethyl thiophene analogs .
Lumping Strategy and Structural Grouping
As per , compounds with shared functional groups (e.g., cyanomethyl, thiophene) can be "lumped" for computational modeling. Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate may group with ethyl analogs for predicting reactivity or environmental behavior, though positional isomerism (2,5- vs. 4,5-dimethyl) must be accounted for .
Biological Activity
Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
This compound features a thiophene ring with a cyano group and an ester functional group. The synthesis typically involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with cyanomethylamine and methyl chloroacetate under controlled conditions using bases like triethylamine to facilitate product formation.
The biological activity of this compound is attributed to its structural features:
- Thiophene Ring : This component can interact with various enzymes and receptors, modulating their activity.
- Cyano Group : The nitrile functionality can participate in hydrogen bonding and nucleophilic addition reactions, influencing the compound's reactivity and biological interactions .
Anticancer Potential
Research has indicated that compounds related to the thiophene family exhibit anticancer properties. For instance, derivatives have shown potential as topoisomerase inhibitors, which are crucial targets in cancer therapy. In vitro studies revealed that certain thiophene derivatives exerted significant anticancer effects against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations .
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Case Studies
- Topoisomerase Inhibition : A study on related thiophene compounds demonstrated potent inhibition of human topoisomerases, leading to apoptosis in cancer cells while exhibiting low toxicity towards normal cells. The compounds induced reactive oxygen species (ROS) levels in cancer cells and affected the cell cycle at the G1 phase .
- Antimicrobial Activity : Another study evaluated the compound's efficacy against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics. The exact mechanism remains under investigation but suggests potential for development as a new antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-aminothiophene-2-carboxylate | Amino group instead of cyano | Anticancer properties |
| Methyl 5-aryl-3-hydroxythiophene-2-carboxylates | Aryl and hydroxyl groups | Unique reactivity patterns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
